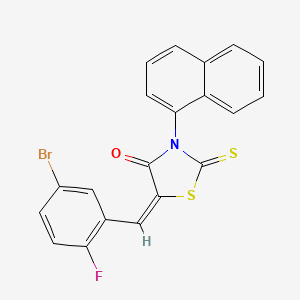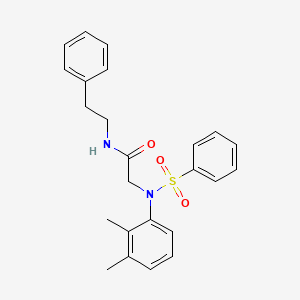![molecular formula C14H13ClN2O B4957164 N-[(2-chlorophenyl)(phenyl)methyl]urea](/img/structure/B4957164.png)
N-[(2-chlorophenyl)(phenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)(phenyl)methyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been extensively studied for its potential applications in agriculture, horticulture, and forestry. CPPU is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)(phenyl)methyl]urea has been extensively studied for its potential applications in plant growth regulation. N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to increase fruit size and yield in a variety of crops, including grapes, kiwifruit, apples, and tomatoes. N-[(2-chlorophenyl)(phenyl)methyl]urea has also been shown to improve the quality of fruits, such as increasing the sugar content and reducing the acidity. N-[(2-chlorophenyl)(phenyl)methyl]urea has potential applications in forestry for promoting the growth of trees and enhancing their resistance to stress.
Wirkmechanismus
N-[(2-chlorophenyl)(phenyl)methyl]urea acts as a cytokinin-like plant growth regulator by promoting cell division and elongation. N-[(2-chlorophenyl)(phenyl)methyl]urea also stimulates the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar accumulation in fruits. N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to promote fruit growth by increasing the number and size of cells in the fruit.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to have a range of biochemical and physiological effects on plants. N-[(2-chlorophenyl)(phenyl)methyl]urea increases the rate of photosynthesis, leading to increased biomass production. N-[(2-chlorophenyl)(phenyl)methyl]urea also enhances the activity of antioxidant enzymes, reducing oxidative stress in plants. N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to improve the water use efficiency of plants, making them more resistant to drought stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-chlorophenyl)(phenyl)methyl]urea has several advantages for lab experiments, including its high purity and solubility in water and organic solvents. N-[(2-chlorophenyl)(phenyl)methyl]urea is also stable under a range of experimental conditions. However, N-[(2-chlorophenyl)(phenyl)methyl]urea can be expensive, limiting its use in large-scale experiments. N-[(2-chlorophenyl)(phenyl)methyl]urea can also have variable effects on different plant species and cultivars, requiring careful optimization of application rates and timing.
Zukünftige Richtungen
There are several future directions for research on N-[(2-chlorophenyl)(phenyl)methyl]urea. One area of interest is the optimization of N-[(2-chlorophenyl)(phenyl)methyl]urea application rates and timing for different crops and growing conditions. Another area of interest is the development of new N-[(2-chlorophenyl)(phenyl)methyl]urea derivatives with improved efficacy and specificity. Finally, there is a need for more research on the long-term effects of N-[(2-chlorophenyl)(phenyl)methyl]urea on plant growth and development, as well as its potential environmental impacts.
Synthesemethoden
N-[(2-chlorophenyl)(phenyl)methyl]urea can be synthesized by the reaction of 2-chlorobenzyl chloride with phenyl isocyanate in the presence of a base, followed by the reaction of the resulting intermediate with urea. This method yields pure N-[(2-chlorophenyl)(phenyl)methyl]urea with high efficiency and purity.
Eigenschaften
IUPAC Name |
[(2-chlorophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-9-5-4-8-11(12)13(17-14(16)18)10-6-2-1-3-7-10/h1-9,13H,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSODORKHKDFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Chlorobenzhydrylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![5-(3,4-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4957102.png)
![1-(2-methylphenyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B4957108.png)
![5-(1-azocanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4957110.png)
![methyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B4957112.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4957119.png)
![1-(3-methoxybenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4957120.png)
![N'-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4957133.png)
![2,2-dimethyl-5-(3-phenyl-1H-pyrazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4957134.png)

![N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4957140.png)


![4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4957160.png)